Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate

Description

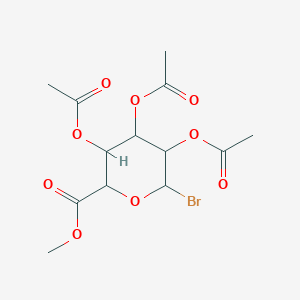

Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate (CAS: 57820-69-6) is a brominated oxane derivative with a complex stereochemical profile. Its molecular formula is C₁₃H₁₇BrO₉, and its IUPAC name reflects its substituents: a methyl ester at position 2, acetyloxy groups at positions 3, 4, and 5, and a bromine atom at position 6 on the oxane ring . The stereochemistry is specified as (2S,3S,4S,5R), indicating a highly ordered spatial arrangement critical for its reactivity and interactions .

Key structural features include:

- Oxane ring: A six-membered oxygen-containing heterocycle.

- Acetyloxy groups: Three acetylated hydroxyl groups, enhancing lipophilicity.

- Bromo substituent: A bromine atom at position 6, enabling nucleophilic substitution.

- Methyl ester: A polar functional group influencing solubility and metabolic stability.

This compound is used in synthetic chemistry and crystallography studies, with structural data often refined using SHELX programs, a gold standard for small-molecule analysis .

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNLHGTLIBHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864977 | |

| Record name | Methyl 2,3,4-tri-O-acetylhexopyranosyluronate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-72-3 | |

| Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

Protection of Hydroxyl Groups : This step involves converting the hydroxyl groups into protected forms to prevent unwanted reactions during subsequent steps. Common protecting groups include acetyl and silyl groups.

Bromination : The introduction of a bromine atom at the desired position is crucial. This can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Acetylation : The acetylation of hydroxyl groups is typically performed using acetic anhydride in the presence of a catalyst like pyridine or 4-dimethylaminopyridine (DMAP).

Esterification : The final step often involves the conversion of a carboxylic acid group into a methyl ester using methanol and a catalyst such as sulfuric acid or a Lewis acid.

Reaction Conditions

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Protection | Acetic anhydride, Pyridine/DMAP | Room temperature, several hours | Protect hydroxyl groups |

| Bromination | N-bromosuccinimide (NBS) | Low temperature, inert atmosphere | Introduce bromine atom |

| Acetylation | Acetic anhydride, Pyridine/DMAP | Room temperature, several hours | Acetylate hydroxyl groups |

| Esterification | Methanol, Sulfuric acid/Lewis acid | Reflux, several hours | Form methyl ester |

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity products.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its functional groups:

- Oxidation : Conversion of the bromine atom to a different functional group using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Removal of the bromine atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution : Replacement of the bromine atom with nucleophiles like sodium azide or thiols under appropriate conditions.

Research Findings and Applications

This compound has several applications in scientific research, including chemistry, biology, and medicine. It is used as an intermediate in the synthesis of more complex molecules and studied for its potential biological activity and therapeutic properties. The unique structure of this compound allows it to interact selectively with biological targets, modulating their activity and leading to observed effects.

Chemical Reactions Analysis

Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Comparisons

Key Observations :

Functional Diversity : Unlike aromatic methyl esters (e.g., methyl salicylate) or diterpene-based esters (e.g., sandaracopimaric acid methyl ester), the target compound features a brominated oxane core, offering unique reactivity for substitution reactions .

Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability enhance leaving-group ability compared to chlorine or fluorine analogs, making it preferable in SN₂ reactions .

Physicochemical and Reactivity Trends

Table 2: Inferred Property Comparisons

Critical Insights :

- Lipophilicity: The acetyloxy groups increase lipid solubility compared to non-acetylated oxanes, facilitating membrane permeability in biological studies.

- Hydrolysis Sensitivity : Acetyl groups are prone to hydrolysis under basic conditions, contrasting with methyl salicylate’s ester stability in acidic environments .

Biological Activity

Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a synthetic compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features multiple acetoxy groups that enhance its lipophilicity and potentially its biological activity. The presence of the bromine atom may also contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bromooxane compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

This compound has been evaluated for cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in certain cancer cells by activating caspase pathways. The IC50 values for different cell lines provide insight into its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Studies suggest that it can intercalate into DNA strands, leading to disruption of replication processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various bromo derivatives. This compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Cytotoxicity Assessment

In a comparative analysis involving multiple synthetic compounds, this compound showed superior cytotoxic effects against breast and lung cancer cell lines when compared to standard chemotherapeutics like doxorubicin.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3,4,5-triacetyloxy-6-bromooxane-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential esterification and bromination. Esterification of hydroxyl groups is catalyzed by H₂SO₄ or HCl under controlled temperatures (60–80°C) and inert atmospheres. Bromination is achieved using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) or acetonitrile. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via column chromatography. Optimization focuses on solvent polarity, catalyst loading, and temperature to suppress side reactions (e.g., acetyl group hydrolysis) .

Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄, Ac₂O | DCM | 60–80°C | 70–85 |

| Bromination | NBS, AIBN | Acetonitrile | RT–40°C | 60–75 |

Q. How is the purity and structure of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column. Structural confirmation employs:

- ¹H/¹³C NMR : Assignments of acetyl (δ 2.0–2.3 ppm), bromine (δ 4.5–5.0 ppm), and ester carbonyl (δ 170–175 ppm) groups.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.

- X-ray Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, resolving stereochemical ambiguities. Discrepancies between NMR and crystallographic data require re-evaluation of sample homogeneity .

Q. What are the common side reactions during bromination of oxane derivatives, and how are they mitigated?

- Methodological Answer : Key side reactions include:

- Debromination : Caused by traces of moisture; mitigated using anhydrous solvents and molecular sieves.

- Acetyl Group Hydrolysis : Minimized by avoiding protic solvents (e.g., methanol) and acidic conditions.

- Radical Recombination : Controlled by limiting initiator (e.g., AIBN) concentration to 1–2 mol%. Post-reaction quenching with Na₂S₂O₃ removes excess bromine .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in glycosylation reactions?

- Methodological Answer : The axial bromine at C6 stabilizes transition states in SN2 reactions, favoring β-anomer formation. Stereochemical control is achieved using:

- Protecting Groups : Acetyl groups at C3, C4, and C5 prevent undesired nucleophilic attacks.

- Lewis Acid Catalysts : BF₃·Et₂O enhances electrophilicity at the anomeric center.

Reaction progress is tracked via ¹H NMR coupling constants (J = 6–8 Hz for β-configuration) .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., thermal motion vs. disorder) are addressed by:

- Multi-Refinement Strategies : SHELXL’s TWIN/BASF commands model twinning or disorder.

- Cross-Validation : Compare X-ray data with NMR-derived NOE correlations.

- Software Tools : ORTEP-3 visualizes electron density maps to identify misplaced atoms. Contradictions between bond lengths/angles and DFT-optimized structures suggest solvent effects or crystal packing artifacts .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer : The bromine and acetyl groups act as hydrogen-bond acceptors, targeting conserved residues (e.g., Ser/Thr in kinase active sites). Mechanistic studies use:

- Docking Simulations (AutoDock Vina) : Predict binding poses with ∆G ≤ −8 kcal/mol.

- Kinetic Assays : IC₅₀ values correlate with substituent electronegativity (Br > Cl).

- Isothermal Titration Calorimetry (ITC) : Confirms 1:1 binding stoichiometry. Contradictions between computational and experimental data may arise from solvation effects .

Q. What strategies optimize regioselective deacetylation for functional group diversification?

- Methodological Answer : Selective deprotection is achieved via:

- pH-Controlled Hydrolysis : NH₃/MeOH (pH 9–10) removes acetyl groups at C3/C4, leaving C5 intact.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze less hindered esters.

Progress is monitored by LC-MS, with yields >80% for mono-deacetylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.